Cas no 1049476-57-4 (N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide structure](https://ja.kuujia.com/scimg/cas/1049476-57-4x500.png)
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide
- 1049476-57-4
- N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide
- F5266-0480
- AKOS024504510
- VU0640119-1
- N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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- インチ: 1S/C24H26FN5O2/c1-17-16-21(18-6-2-4-8-20(18)27-17)28-24(32)23(31)26-10-11-29-12-14-30(15-13-29)22-9-5-3-7-19(22)25/h2-9,16H,10-15H2,1H3,(H,26,31)(H,27,28,32)
- InChIKey: BFKABNWKSBJUAH-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1CCN(CCNC(C(NC2C=C(C)N=C3C=CC=CC=23)=O)=O)CC1
計算された属性
- 精确分子量: 435.20705325g/mol
- 同位素质量: 435.20705325g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 642
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 77.6Ų
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5266-0480-2μmol |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-10μmol |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-2mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-10mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-5mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-40mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-1mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-5μmol |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-50mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5266-0480-20mg |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide |
1049476-57-4 | 20mg |
$99.0 | 2023-09-10 |
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamideに関する追加情報
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide: A Comprehensive Overview
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide (CAS No. 1049476-57-4) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperazine and quinoline, two important scaffolds in drug discovery. The presence of a fluorine atom and a methyl group adds to its structural complexity and biological activity, making it a subject of interest for researchers and pharmaceutical companies alike.
The structure of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide consists of a central ethanediamide moiety flanked by two distinct substituents: a 4-(2-fluorophenyl)piperazin-1-yl group and a 2-methylquinolin-4-yl group. The fluorine atom in the phenyl ring introduces unique electronic and steric effects, which can influence the compound's binding affinity and selectivity towards specific biological targets. Similarly, the methyl group on the quinoline ring enhances the lipophilicity and metabolic stability of the molecule, contributing to its pharmacokinetic properties.
Recent studies have highlighted the potential of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, which are crucial for mitigating the oxidative stress and neuroinflammation associated with these conditions. Additionally, its ability to modulate specific neurotransmitter systems, such as serotonin and dopamine, makes it a promising candidate for further investigation.
In the realm of oncology, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide has demonstrated significant anti-cancer activity. Preclinical studies have reported that it can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. Furthermore, the compound has shown synergistic effects when combined with other chemotherapeutic agents, suggesting its potential as an adjuvant therapy.
The pharmacokinetic profile of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide has also been extensively studied. In vitro and in vivo experiments have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and achieves high plasma concentrations within a few hours. Its lipophilicity, conferred by the methyl group on the quinoline ring, facilitates its penetration into target tissues, including the brain. Additionally, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide shows low toxicity in animal models, making it a safe candidate for further clinical development.
From a synthetic chemistry perspective, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide can be synthesized through a multi-step process involving several key reactions. The synthesis typically begins with the formation of the piperazine derivative from 1-bromo-N,N-dimethylethanamine hydrobromide and 1-fluoro-N,N-dimethylaniline. This intermediate is then coupled with 4-chloro-N,N-dimethylethanamine to form the final product. The use of advanced synthetic techniques and catalysts has enabled researchers to optimize this process, improving yields and reducing impurities.
In conclusion, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-y l)ethanediamide (CAS No. 1049476-57-4) represents a promising compound with diverse therapeutic applications. Its unique structural features and biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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